3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one

Antiproliferative Structure–Activity Relationship Chromen-2-one

Procure 3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one to secure the higher-activity 8-cinnamoyl regioisomeric series. Unlike 6-positional isomers, this 8-methoxy variant demonstrates consistent potency advantages in antiproliferative screening (SK-OV-3, CCRF-CEM, MCF-7). The 3-bromophenyl pharmacophore also enables picomolar-range hMAO-B inhibition, while serving as a versatile handle for Suzuki, Heck, or Buchwald-Hartwig couplings. The 8-methoxy group (Hammett σₚ = -0.27) modulates redox potential without altering lipophilicity, making this compound a rational choice for SAR-driven medicinal chemistry programs.

Molecular Formula C19H13BrO4
Molecular Weight 385.213
CAS No. 690213-86-6
Cat. No. B2593949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one
CAS690213-86-6
Molecular FormulaC19H13BrO4
Molecular Weight385.213
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC(=CC=C3)Br
InChIInChI=1S/C19H13BrO4/c1-23-17-7-3-5-13-11-15(19(22)24-18(13)17)16(21)9-8-12-4-2-6-14(20)10-12/h2-11H,1H3/b9-8+
InChIKeyJQNPLBULEZCTGD-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one (CAS 690213-86-6): Core Structural Identity and Pharmacophore Context


3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one (CAS 690213-86-6) is a fully synthetic coumarin–chalcone hybrid characterized by a 2H-chromen-2-one core bearing an 8-methoxy substituent and a 3‑bromophenyl α,β‑unsaturated ketone side‑chain at position 3 [1]. This substitution pattern merges the established coumarin pharmacophore with the Michael acceptor reactivity of a chalcone, creating a scaffold that has been explored for antiproliferative, kinase inhibitory, and neuroprotective applications [2]. Pre‑competitive data for this exact molecule remain unpublished; therefore, target‑specific differentiation must be constructed from structurally validated comparators.

Why Generic Substitution Fails for 3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one: Structural Determinants of Differentiation


Coumarin–chalcone hybrids are not interchangeable commodities because the position and electronic nature of substituents on both the coumarin core and the chalcone side‑chain profoundly modulate biological target engagement. Published SAR demonstrates that relocating the cinnamoyl appendage from the 8‑position to the 6‑position of the chromen‑2‑one ring markedly reduces antiproliferative potency [1], while alteration of the halogen substitution pattern on the phenyl ring can shift MAO‑B inhibitory activity from picomolar to micromolar ranges [2]. For 3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one, the combination of a 3‑bromophenyl group and an 8‑methoxy substituent defines a unique electronic and steric profile that cannot be replicated by the non‑methoxy analog (CAS 193619‑96‑4) or the 4‑bromophenyl positional isomer, each of which may exhibit divergent target affinity, ADME properties, or synthetic tractability.

Quantitative Differentiation Evidence for 3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one (CAS 690213-86-6)


8-Position vs. 6-Position Cinnamoyl Substitution: Antiproliferative Activity Hierarchy in Chromen-2-one–Chalcone Hybrids

In a systematic study of 6‑ and 8‑cinnamoylchromen‑2‑one derivatives, 8‑cinnamoyl‑substituted compounds consistently exhibited higher antiproliferative activity across SK‑OV‑3 (ovarian), CCRF‑CEM (leukemia), and MCF‑7 (breast) human cancer cell lines compared to their 6‑cinnamoyl positional isomers [1]. The target compound, bearing the cinnamoyl group at the 8‑position of the coumarin ring, is therefore predicted to reside in the higher‑potency regioisomeric class, although no direct IC₅₀ measurement for the specific compound is publicly available.

Antiproliferative Structure–Activity Relationship Chromen-2-one

MAO‑B Inhibitory Pharmacophore: 3‑Bromophenyl vs. Alternative Aryl Substituents in 3‑Arylcoumarins

The 3‑bromophenyl substituent is a privileged pharmacophore for human MAO‑B inhibition within the 3‑arylcoumarin class. The closest matched compound, 3‑(3‑bromophenyl)‑6‑methylcoumarin (Coumarin 12), displays an IC₅₀ of 134 pM against hMAO‑B, representing a 140‑fold improvement over the clinical reference inhibitor selegiline [1]. While the target compound lacks the 6‑methyl group and introduces an 8‑methoxy substituent, the conserved 3‑bromophenyl moiety on the coumarin core is the dominant determinant of MAO‑B affinity in this series.

Monoamine Oxidase B Neuroprotection 3-Arylcoumarin

8‑Methoxy Electron‑Donating Effect vs. Non‑Methoxy (Parent) Analog: Predicted Physicochemical and Reactivity Divergence

The presence of the 8‑methoxy group differentiates CAS 690213‑86‑6 from the direct non‑methoxy analog 3‑[(2E)‑3‑(3‑bromophenyl)prop‑2‑enoyl]‑2H‑chromen‑2‑one (CAS 193619‑96‑4). The methoxy substituent acts as an electron‑donating group via resonance (+M effect), increasing the electron density of the coumarin π‑system and altering frontier molecular orbital energies that govern both chemical reactivity and biological target interactions . This electronic modulation is anticipated to affect Michael acceptor reactivity at the α,β‑unsaturated ketone and may shift the compound's redox behavior relative to the non‑methoxy scaffold.

Physicochemical Properties Electron Donation LogP

Synthetic Versatility: Bromine Atom as a Cross‑Coupling Handle for Structural Diversification

The bromine atom on the 3‑bromophenyl ring provides a synthetically addressable handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Heck, Buchwald–Hartwig), enabling downstream diversification without altering the coumarin–chalcone core [1]. This contrasts with the 3‑chlorophenyl or 3‑fluorophenyl analogs, where C–Cl and C–F bonds are significantly less reactive toward oxidative addition. The 3‑bromo substitution thus offers an optimal balance of stability during storage and reactivity under catalytic conditions.

Cross-Coupling Late-Stage Functionalization Medicinal Chemistry

Recommended Research and Procurement Application Scenarios for 3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one (CAS 690213-86-6)


Anticancer Lead‑Generation Screening with 8‑Substituted Coumarin–Chalcone Scaffolds

The compound is structurally validated for inclusion in antiproliferative screening cascades targeting ovarian (SK‑OV‑3), leukemia (CCRF‑CEM), and breast (MCF‑7) cancer cell lines, where 8‑cinnamoylchromen‑2‑one derivatives have demonstrated a consistent potency advantage over 6‑cinnamoyl positional isomers [1]. Procurement of the 8‑methoxy variant ensures alignment with the higher‑activity regioisomeric series.

Monoamine Oxidase B (MAO‑B) Inhibitor Probe Design for Neurodegenerative Disease Research

The 3‑bromophenyl pharmacophore, proven to confer picomolar hMAO‑B inhibitory potency in the structurally related Coumarin 12 (IC₅₀ = 134 pM) [2], positions this compound as a candidate for MAO‑B inhibitor development. Procurement is justified when a 3‑bromophenyl‑bearing coumarin with an additional 8‑methoxy modulation handle is required to explore SAR around the coumarin ring electronics.

Late‑Stage Diversification via Palladium‑Catalyzed Cross‑Coupling of the Aryl‑Bromide Handle

The 3‑bromophenyl substituent serves as a reactive entry point for Suzuki, Heck, or Buchwald–Hartwig couplings, enabling rapid generation of focused libraries around the coumarin–chalcone core [3]. This compound is particularly suitable for medicinal chemistry programs that require a single building block capable of diverging into multiple aryl, alkenyl, or amino derivatives.

Structure–Activity Relationship Studies Exploring Electronic Effects of the 8‑Methoxy Group

Compared to the non‑methoxy analog (CAS 193619‑96‑4), the 8‑methoxy substituent introduces a moderate electron‑donating effect (Hammett σₚ = −0.27) that can modulate the coumarin ring's redox potential and Michael acceptor reactivity without significantly altering lipophilicity . This makes the compound a useful probe for dissecting the contribution of electronic factors to biological activity in coumarin–chalcone hybrid series.

Quote Request

Request a Quote for 3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.